

Spectroscopic Profile of 3-Amino-4-methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of **3-Amino-4-methoxybenzaldehyde** ($C_8H_9NO_2$), a key aromatic building block in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on established spectroscopic principles and data from analogous compounds. The information herein serves as a robust reference for the characterization and quality control of **3-Amino-4-methoxybenzaldehyde** in a laboratory setting.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Amino-4-methoxybenzaldehyde**. These predictions are derived from the analysis of its chemical structure, which features an aldehyde, a primary amine, and a methoxy group on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The predicted 1H NMR spectrum in a common deuterated solvent like $CDCl_3$ would exhibit distinct signals for the aldehyde proton, the aromatic protons, the methoxy protons, and the amine protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~9.8	Singlet (s)	1H	Aldehyde (-CHO)	Expected to be the most downfield signal due to the deshielding effect of the carbonyl group.
~7.3-7.5	Multiplet (m)	2H	Aromatic (H-2, H-6)	The protons ortho and meta to the aldehyde group will show complex splitting patterns.
~6.9	Doublet (d)	1H	Aromatic (H-5)	The proton ortho to the methoxy group will be shifted upfield.
~4.5-5.5	Broad Singlet (br s)	2H	Amine (-NH ₂)	The chemical shift can vary and the peak is often broad. Signal may disappear upon D ₂ O exchange.
~3.9	Singlet (s)	3H	Methoxy (-OCH ₃)	A characteristic singlet for the methyl protons of the methoxy group.

¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment	Notes
~190	C=O (Aldehyde)	The carbonyl carbon is significantly deshielded.
~150-155	C-O (Aromatic)	The carbon atom attached to the methoxy group.
~145-150	C-N (Aromatic)	The carbon atom attached to the amino group.
~125-130	C-CHO (Aromatic)	The carbon atom to which the aldehyde group is attached.
~120-125	CH (Aromatic)	Aromatic methine carbons.
~110-115	CH (Aromatic)	Aromatic methine carbons.
~108-112	CH (Aromatic)	Aromatic methine carbons.
~55-60	-OCH ₃ (Methoxy)	The carbon of the methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Amino-4-methoxybenzaldehyde** would display characteristic absorption bands corresponding to its functional groups. Primary and secondary amines can be identified by a characteristic N–H stretching absorption in the 3300 to 3500 cm^{−1} range of the IR spectrum[1]. Primary amines typically show two bands in this region due to symmetric and asymmetric stretching[2][3].

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3450-3300	Medium	N-H (Amine)	Asymmetric and symmetric stretching (two bands expected for a primary amine)
3100-3000	Medium-Weak	C-H (Aromatic)	Stretching
2950-2850	Medium-Weak	C-H (Aldehyde)	Stretching
~1700	Strong	C=O (Aldehyde)	Stretching
1620-1580	Medium	N-H (Amine)	Bending (scissoring)
1600-1450	Medium-Strong	C=C (Aromatic)	Ring stretching
1300-1200	Strong	C-O (Aryl ether)	Asymmetric stretching
1100-1000	Medium	C-O (Aryl ether)	Symmetric stretching
~850-750	Strong	C-H (Aromatic)	Out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of molecules^[4]. The mass spectrum of **3-Amino-4-methoxybenzaldehyde** would show the molecular ion peak and characteristic fragmentation patterns. The molecular formula is C₈H₉NO₂ with a monoisotopic mass of 151.0633 Da^[5].

m/z (mass-to-charge ratio)	Ion	Notes
151	[M] ⁺	Molecular ion peak.
150	[M-H] ⁺	Loss of a hydrogen atom from the aldehyde.
122	[M-CHO] ⁺	Loss of the formyl radical.
108	[M-CHO-CH ₂] ⁺	Subsequent loss of a methylene group.

Experimental Protocols

The following are general methodologies for acquiring the spectral data for a compound such as **3-Amino-4-methoxybenzaldehyde**.

NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality NMR data[6].

- Sample Preparation:
 - Weigh approximately 5-10 mg of the **3-Amino-4-methoxybenzaldehyde** sample.
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to ensure homogeneity for sharp peaks.
- Data Acquisition:
 - Set appropriate acquisition parameters, including pulse angle (typically 30° or 45°), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS peak at 0 ppm.
- Integrate the peaks to determine the relative number of protons.
- Analyze the splitting patterns and measure coupling constants (J) in Hertz (Hz).

IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid **3-Amino-4-methoxybenzaldehyde** sample with dry potassium bromide (KBr) powder in a mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry

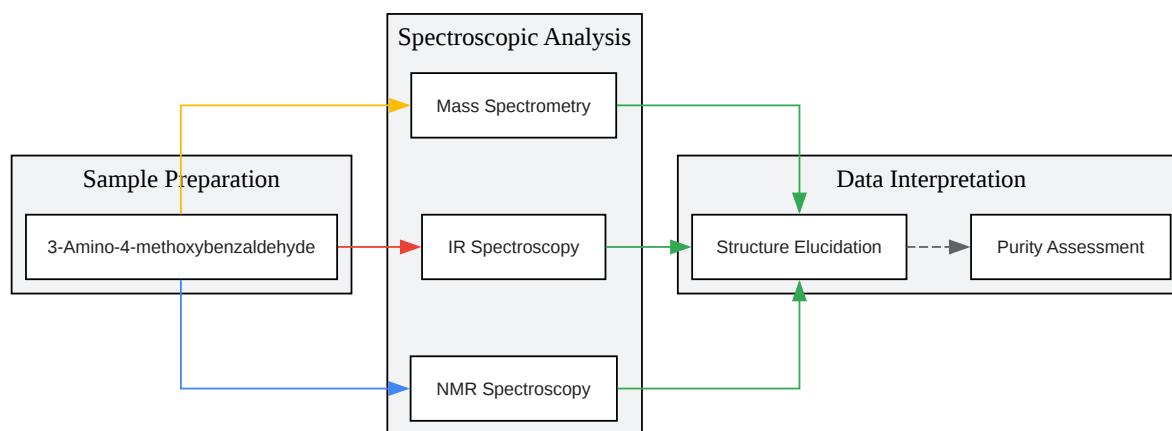
The sample molecules are introduced into the gas phase in a vacuum and then ionized[7].

- Sample Preparation:
 - Dissolve a small amount of the **3-Amino-4-methoxybenzaldehyde** sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
 - Further dilute the solution to a final concentration suitable for the instrument, typically in the $\mu\text{g/mL}$ to ng/mL range.

- Ionization:
 - Utilize an appropriate ionization technique. Electron Impact (EI) is a common method where a high-energy electron beam is used to ionize the sample molecules, often leading to fragmentation[7]. Electrospray Ionization (ESI) is a softer technique often used for less volatile or thermally fragile molecules.
- Mass Analysis:
 - The generated ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3-Amino-4-methoxybenzaldehyde**.



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Caption: General workflow for the spectroscopic analysis of **3-Amino-4-methoxybenzaldehyde**.

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